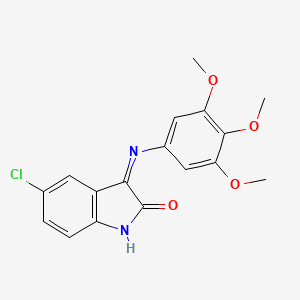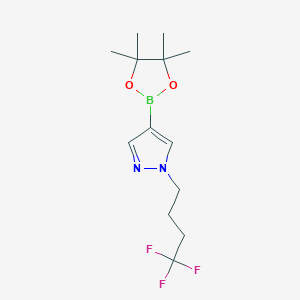
CC1(OB(OC1(C)C)C=1C=NN(C=1)Cccc(F)(F)F)C
Descripción general
Descripción
CC1(OB(OC1(C)C)C=1C=NN(C=1)Cccc(F)(F)F)C is a unique chemical compound that has recently been identified and studied for its potential applications in various scientific research fields. This compound is a member of the family of cyclic organoboron compounds, and is composed of a cyclic carbon ring with one boron atom at the center, and several oxygen, nitrogen, and fluorine atoms attached to it. This compound has been found to possess a wide range of properties, from its ability to act as a catalyst in chemical reactions to its potential to be used as an imaging agent in medical imaging.
Aplicaciones Científicas De Investigación
Numerical Modeling in Geotechnics
A numerical model, CC1, developed for one-dimensional large strain consolidation in geotechnical centrifuge applications, illustrates the complexity of modeling physical processes in materials science. This model improves upon its predecessors by accounting for variations in acceleration factor over the depth of a centrifuge test specimen, offering insights into the behavior of materials under specific conditions (Fox et al., 2005).
Molecular Interactions in Biological Systems
Research on the systemic overexpression of matricellular protein CCN1 in mouse tracheal allografts provides a glimpse into the complex interactions at the molecular level within biological systems. The study demonstrates how CCN1 exacerbates obliterative bronchiolitis by enhancing fibroproliferation through an αvβ3-integrin-independent pathway, highlighting the intricate nature of molecular interactions in disease mechanisms (Raissadati et al., 2015).
Advances in Chemical Physics
The exploration of summation formulas for Clausen's series in the field of chemical physics, with applications extending to Euler's transformation and Kummer-type transformations, underscores the mathematical foundations underpinning chemical research. These theoretical advancements provide tools for further exploration of chemical phenomena at a quantum level (Kim et al., 2009).
Chemical Bond Analysis via NMR
An innovative approach to assessing the pi character of a C-C bond through NMR spin-spin coupling constants reveals the potential for detailed analysis of molecular structures. This method offers a nuanced understanding of molecular bonds, essential for the development of new materials and the study of chemical reactions (Cremer et al., 2004).
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4,4,4-trifluorobutyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BF3N2O2/c1-11(2)12(3,4)21-14(20-11)10-8-18-19(9-10)7-5-6-13(15,16)17/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJQIVNLWMAJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CC1(OB(OC1(C)C)C=1C=NN(C=1)Cccc(F)(F)F)C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



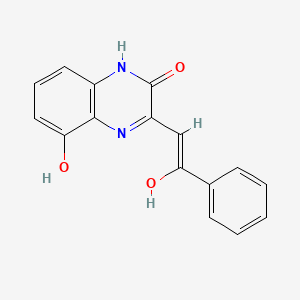

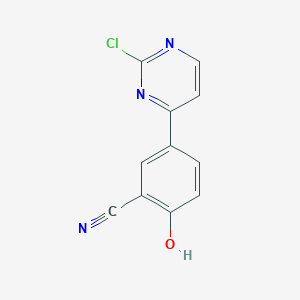
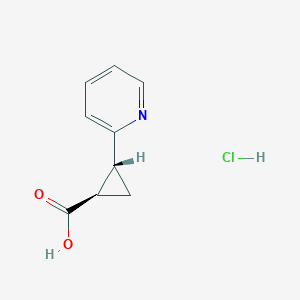
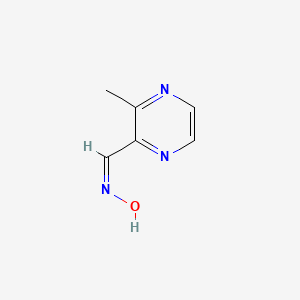
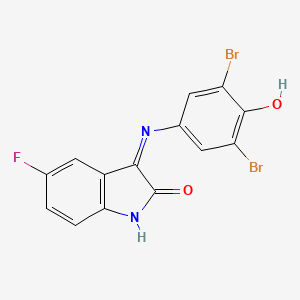
![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
![2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B1414541.png)
![2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1414544.png)
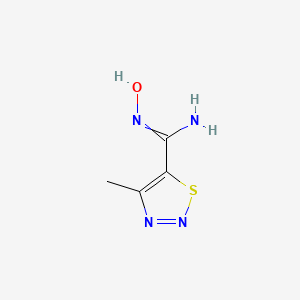
![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414548.png)
![3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414549.png)
